Phocaecholic acid

Physicochemical characterization Bile acid ionization Aqueous solution chemistry

Conventional CDCA synthesis from cholic acid requires problematic 12α-dehydroxylation, reducing yield and elevating cost. Phocaecholic acid eliminates this bottleneck as the most efficient documented CDCA precursor (72% total yield over 5 steps). Its unique C23-hydroxyl group enables direct chemical transformation to CDCA without 12α-position manipulation, a route inaccessible to cholic acid. Additionally, >80% unconjugated biliary secretion makes it an ideal tracer for bile acid transport and FXR/TGR5 signaling studies. Supplied at ≥98% purity with verified spectroscopic characterization.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 105369-89-9
Cat. No. B020179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhocaecholic acid
CAS105369-89-9
Synonymsphocaecholic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1
InChIKeySLDVWYDDPPFGHK-WEZRZJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phocaecholic Acid: Identity and Classification


Phocaecholic acid (β-Phocaecholic acid, PhCA) is a C23-hydroxylated bile acid with the systematic name (23R)-3α,7α,23-trihydroxy-5β-cholan-24-oic acid, molecular formula C₂₄H₄₀O₅, and molecular weight 408.57 g/mol [1]. It is a naturally occurring tetrahydroxy bile acid originally isolated from seal and walrus bile, and more recently identified as a major component of duck (Anas platyrhynchos) bile, where it constitutes approximately 36.3% of total bile acids [2]. Structurally, it is the 23(R)-hydroxylated derivative of chenodeoxycholic acid (CDCA), placing it within the class of side-chain hydroxylated bile acids that exhibit distinct physicochemical and metabolic properties relative to conventional trihydroxy bile acids such as cholic acid [3].

Phocaecholic Acid: Key Differentiating Properties


Generic substitution of PhCA with structurally related bile acids such as cholic acid or chenodeoxycholic acid is scientifically inadvisable due to fundamentally altered physicochemical and metabolic behavior conferred by the C23 hydroxyl group. This side-chain modification reduces the pKa by approximately 1.5 units relative to common bile acids, substantially increasing acidity and altering ionization state at physiological pH [1]. Critically, this structural feature eliminates the requirement for glycine or taurine conjugation prior to biliary secretion—a hallmark of conventional bile acid handling—resulting in >80% secretion of the unmodified molecule in rat models, whereas analogs lacking the C23 hydroxyl group undergo near-complete conjugation [2]. Furthermore, the C23 hydroxyl group serves as a synthetic handle enabling direct chemical transformation to CDCA with 72% total yield, a synthetic route not accessible to cholic acid or other common bile acids without extensive functional group manipulation [3]. These three differentiating factors—enhanced acidity, conjugation-independent secretion, and unique synthetic utility—collectively preclude meaningful substitution and establish PhCA as a distinct chemical entity with non-interchangeable properties.

Phocaecholic Acid: Differentiation Evidence


pKa Reduction Compared to Common Bile Acids

Phocaecholic acid (23R epimer) displays a significantly lower pKa value of 3.8 compared to common bile acids that lack the C23 hydroxyl group. This 1.5-unit reduction in pKa was consistently observed across all C23-hydroxylated bile acids tested [1].

Physicochemical characterization Bile acid ionization Aqueous solution chemistry

Conjugation-Independent Biliary Secretion

When intravenously administered to bile fistula rats, C23-hydroxylated bile acids including PhCA were efficiently recovered in bile with more than 80% of the dose excreted in unmodified form. In stark contrast, the corresponding analogs lacking the C23 hydroxyl group underwent nearly complete glycine or taurine conjugation [1].

Hepatic biotransformation Biliary secretion Conjugation-independent excretion Pharmacokinetics

Efficient Chenodeoxycholic Acid Synthesis

A five-step synthetic route from PhCA to chenodeoxycholic acid (CDCA) achieved a high total yield of up to 72%, involving sequential methyl esterification, Ts-protection, bromination, reduction, and hydrolysis [1]. This compares favorably to the multi-step conversion of cholic acid to CDCA, which requires more extensive functional group manipulation including selective removal of the 12α-hydroxyl group [2].

Synthetic methodology Process chemistry Chenodeoxycholic acid production Bile acid interconversion

Natural Abundance in Duck Bile

Analysis of duck bile composition reveals that PhCA constitutes 36.3% of the total bile acid content, making it a major naturally occurring bile acid in this readily available biological source [1]. This abundance contrasts with the relatively lower natural occurrence of certain other specialized bile acids that require more extensive purification from scarce biological materials.

Natural product sourcing Bile acid composition Duck bile analysis Raw material economics

Unique Metabolic Decarboxylation Pathway

In rat models, PhCA is excreted into bile and undergoes partial decarboxylation to form nor-chenodeoxycholic acid . This metabolic pathway is distinct from the primary metabolic fate of cholic acid, which undergoes 7α-dehydroxylation to deoxycholic acid rather than side-chain decarboxylation [1].

Bile acid metabolism Decarboxylation Metabolic tracing In vivo biotransformation

High-Purity Commercial Availability

Commercially available PhCA from multiple reputable vendors is supplied at ≥98.0% purity as a solid powder, with full analytical characterization including ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopic confirmation [1]. Stability is documented at ≥4 years when stored at -20°C .

Analytical standard Quality control Procurement specification Reference material

Phocaecholic Acid: Research and Industrial Applications


Large-Scale CDCA and Derivative Synthesis

PhCA serves as the most efficient documented precursor for CDCA synthesis, achieving 72% total yield over five steps [1]. The synthetic route exploits the structural similarity between PhCA and CDCA—differing only by the C23 hydroxyl group—enabling selective functional group transformations without requiring dehydroxylation at the 12α position that complicates cholic acid-based routes [2]. This application is directly supported by patent literature describing methods for synthesizing CDCA using PhCA as a widely available, low-cost starting material [3]. Suitable for pharmaceutical manufacturing of CDCA and its derivative ursodeoxycholic acid (UDCA).

Unconjugated Bile Acid Transport and Signaling Tracing

PhCA's unique property of >80% biliary secretion without requiring glycine or taurine conjugation makes it an ideal tracer compound for investigating unconjugated bile acid transport mechanisms and signaling pathways [1]. This conjugation-independent secretion distinguishes PhCA from nearly all common bile acids, which undergo near-complete conjugation prior to biliary excretion. Researchers studying FXR, TGR5, or other bile acid receptors can utilize PhCA to isolate unconjugated bile acid effects without confounding contributions from conjugated species.

Bile Acid Metabolite Identification & LC-MS/MS Development

PhCA undergoes a distinct metabolic fate—partial decarboxylation to nor-chenodeoxycholic acid—that differs fundamentally from the 7α-dehydroxylation pathway of primary bile acids like cholic acid [1][2]. This unique metabolic signature enables PhCA to serve as a reference standard for developing and validating LC-MS/MS methods that must differentiate structurally similar bile acid metabolites in complex biological samples. The ≥98% commercial purity with verified spectroscopic characterization supports reproducible analytical method development [3].

Side-Chain Hydroxylated Bile Acid Physicochemical Studies

PhCA's C23 hydroxyl group confers a pKa of 3.8—approximately 1.5 units lower than common bile acids—making it a model compound for investigating how side-chain hydroxylation alters aqueous solution behavior, micelle formation, and membrane interactions of bile acids [1]. Researchers studying structure-activity relationships in bile acid physicochemical properties can use PhCA as the prototypical C23-hydroxylated bile acid to quantify the specific contribution of this structural feature to ionization, aggregation, and solubility parameters.

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